4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline
Overview
Description
4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline is a chemical compound that belongs to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The presence of the triazine ring, along with the dichloro and diethylaniline substituents, imparts unique properties to this compound, making it valuable for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline typically involves the reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with N,N-diethylaniline. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms on the triazine ring are replaced by the diethylaniline group. The reaction is usually carried out in the presence of a base, such as sodium carbonate, to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the triazine ring can be replaced by other nucleophiles, such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted triazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline involves its interaction with specific molecular targets and pathways. The triazine ring can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzyme activity and disruption of cellular processes. The compound’s ability to undergo nucleophilic substitution also allows it to modify biological macromolecules, contributing to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dichloro-1,3,5-triazin-2-yl)amino-benzoic acid: This compound has similar structural features but differs in its functional groups, leading to different chemical and biological properties.
6-Chloro-N-(4-dimethylamino-phenyl)-N′-[4-(4-methoxy-phenyl)-thiazol-2-yl]-[1,3,5]-triazine-2,4-di-amine: Another triazine derivative with distinct substituents, used for its antibacterial activity.
Uniqueness
4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline is unique due to its specific combination of the triazine ring, dichloro substituents, and diethylaniline group. This combination imparts unique chemical reactivity and biological activity, making it valuable for various applications.
Properties
IUPAC Name |
4-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N4/c1-3-19(4-2)10-7-5-9(6-8-10)11-16-12(14)18-13(15)17-11/h5-8H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMZGPQSWUBKHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717859 | |
Record name | 4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3995-46-8 | |
Record name | 4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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